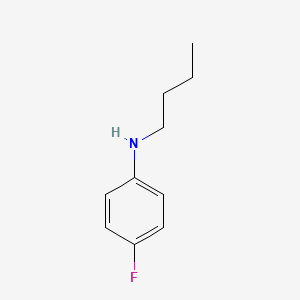
N-Butyl-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-4-fluoroaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a butyl group attached to the nitrogen atom and a fluorine atom attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with butylamine, followed by the reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the amine group.
Scientific Research Applications
N-Butyl-4-fluoroaniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of N-Butyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the butyl group, resulting in different chemical and biological properties.
N-Butylaniline: Lacks the fluorine atom, affecting its reactivity and applications.
N-Butyl-2-fluoroaniline: The fluorine atom is in a different position, leading to variations in its chemical behavior.
Uniqueness: N-Butyl-4-fluoroaniline is unique due to the combined presence of the butyl group and the fluorine atom at specific positions on the aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-butyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
DDLVWYMKXCIZDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















